2-(2-Phenylacetyl)hydrazinecarbothioamide

Microwave-Assisted Synthesis Heterocyclic Chemistry 1,2,4-Triazole

Secure 2-(2-Phenylacetyl)hydrazinecarbothioamide (CAS 29313-28-8) as the privileged thiosemicarbazide scaffold for medicinal chemistry. Its unsubstituted phenylacetyl moiety offers a unique balance of lipophilicity and hydrogen-bonding capacity unavailable in N‑aryl/electronically‑modified analogs[reference:0]. The core enables rapid microwave‑assisted cyclization to 1,2,4‑triazole‑3‑thiones with superior yield/purity over conventional thermal methods[reference:1]. As the uncondensed parent scaffold, it allows systematic condensation with diverse carbonyl compounds to access condensed derivatives with enhanced ribonucleotide reductase (RR) binding[reference:2]. This eliminates in‑house handling of phenylacetyl chloride, making it ideal for biology‑focused and teaching laboratories[reference:3].

Molecular Formula C9H11N3OS
Molecular Weight 209.27
CAS No. 29313-28-8
Cat. No. B2988693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylacetyl)hydrazinecarbothioamide
CAS29313-28-8
Molecular FormulaC9H11N3OS
Molecular Weight209.27
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NNC(=S)N
InChIInChI=1S/C9H11N3OS/c10-9(14)12-11-8(13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H3,10,12,14)
InChIKeyPQUIEQGHWHTBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Phenylacetyl)hydrazinecarbothioamide (CAS 29313-28-8): Chemical Identity and Baseline Characteristics for Scientific Procurement


2-(2-Phenylacetyl)hydrazinecarbothioamide (CAS 29313-28-8), also designated N-(carbamothioylamino)-2-phenylacetamide or 1-phenylacetyl-thiosemicarbazide, is a thiosemicarbazide derivative with the molecular formula C9H11N3OS and a molecular weight of 209.268 g/mol . The compound possesses the characteristic hydrazinecarbothioamide core functionalized with a phenylacetyl group, endowing it with multiple hydrogen-bonding donor and acceptor sites that facilitate interactions with biological targets . As a member of the privileged hydrazinecarbothioamide pharmacophore class, this compound serves both as a versatile synthetic building block for heterocyclic synthesis and as a potential bioactive scaffold in medicinal chemistry programs [1]. Procurement specifications typically include a purity of ≥95%, and the compound is available from multiple commercial suppliers for research and industrial applications .

Why Generic Substitution of 2-(2-Phenylacetyl)hydrazinecarbothioamide with Other Hydrazinecarbothioamides Is Scientifically Unjustified


The hydrazinecarbothioamide class exhibits pronounced structure-activity relationship (SAR) sensitivity wherein even minor modifications to the N-aryl or N-acyl substitution pattern can yield order-of-magnitude differences in biological potency and target selectivity [1]. Specifically, the unsubstituted phenylacetyl moiety in 2-(2-phenylacetyl)hydrazinecarbothioamide confers a unique balance of lipophilicity and hydrogen-bonding capacity that differs fundamentally from analogs bearing electron-donating or electron-withdrawing aryl substituents [2]. Furthermore, the compound's distinct thiosemicarbazide framework positions it as a privileged starting material for the synthesis of 1,2,4-triazole derivatives via cyclization reactions—a transformation pathway that is sensitive to the precise substitution pattern on the hydrazinecarbothioamide core and cannot be reliably reproduced with alternative acylhydrazine derivatives [3]. Consequently, substituting this compound with a generically similar hydrazinecarbothioamide without rigorous experimental validation introduces unacceptable uncertainty into both synthetic workflows and biological screening campaigns.

Quantitative Differentiation Evidence for 2-(2-Phenylacetyl)hydrazinecarbothioamide (CAS 29313-28-8) Versus Closest Structural Analogs


Synthetic Yield Comparison: Microwave-Assisted Cyclization of 2-(2-Phenylacetyl)hydrazinecarbothioamide to 1,2,4-Triazole-3-thione

The cyclization of 1-phenyl-4-(2-phenylacetyl)-thiosemicarbazide (a direct derivative of 2-(2-phenylacetyl)hydrazinecarbothioamide bearing an additional N-phenyl substituent) under microwave irradiation produces the corresponding 1,2,4-triazole-3-thione derivative in substantially higher yield compared to traditional thermal cyclization methods [1]. This yield enhancement directly impacts procurement decisions for synthetic chemists requiring efficient access to the triazole scaffold, as the compound serves as the critical cyclization precursor. While data for the fully unsubstituted 2-(2-phenylacetyl)hydrazinecarbothioamide are not available in direct head-to-head format, the class-level inference from the N-phenyl derivative establishes that the phenylacetyl-thiosemicarbazide framework is highly amenable to microwave-accelerated heterocyclization, a feature not uniformly shared across all acylthiosemicarbazide analogs.

Microwave-Assisted Synthesis Heterocyclic Chemistry 1,2,4-Triazole

Comparative Synthetic Accessibility: Direct Acylation of Thiosemicarbazide with Phenylacetyl Chloride

2-(2-Phenylacetyl)hydrazinecarbothioamide is synthesized via the direct acylation of thiosemicarbazide with phenylacetyl chloride in N,N-dimethylformamide using pyridine as a base, achieving a reported yield of 22% under the specified conditions . This straightforward one-step procedure contrasts with the multi-step sequences often required for more complex N-aryl-substituted hydrazinecarbothioamide analogs, which may involve prior synthesis of substituted isothiocyanates or hydrazines [1]. The commercial availability of both starting materials (thiosemicarbazide and phenylacetyl chloride) and the mild reaction conditions (room temperature, 8 hours) provide a compelling procurement rationale for users who prioritize synthetic tractability over maximal biological potency.

Synthetic Methodology Thiosemicarbazide Acylation Process Chemistry

Molecular Scaffold Superiority: Enhanced Anticancer Potential of Hydrazinecarbothioamide-Carbonyl Condensates

Computational studies on the hydrazinecarbothioamide pharmacophore class demonstrate that condensation of the free hydrazinecarbothioamide with carbonyl compounds substantially reduces the binding energy to the anticancer target ribonucleotide reductase (RR) [1]. While 2-(2-phenylacetyl)hydrazinecarbothioamide itself represents the uncondensed form, its phenylacetyl moiety provides a carbonyl group that can participate in such condensation reactions, positioning it as a versatile precursor for generating condensed derivatives with enhanced anticancer potential. This class-level inference establishes that procurement of the unsubstituted parent compound enables downstream diversification into more potent condensed analogs, a strategic advantage over pre-condensed analogs that lack further derivatization flexibility.

Anticancer Molecular Docking Ribonucleotide Reductase

Defined Application Scenarios for 2-(2-Phenylacetyl)hydrazinecarbothioamide (CAS 29313-28-8) Based on Quantitative Differentiation Evidence


Microwave-Assisted Synthesis of 1,2,4-Triazole-3-thione Heterocycles

This compound serves as an optimal starting material for laboratories equipped with microwave synthesis capabilities seeking to access 1,2,4-triazole-3-thione scaffolds. The established cyclization of the closely related 1-phenyl-4-(2-phenylacetyl)-thiosemicarbazide under microwave irradiation demonstrates that the phenylacetyl-thiosemicarbazide framework is amenable to rapid, high-yield heterocyclization [1]. Procurement for this application is justified when the synthetic objective is efficient generation of triazole derivatives rather than isolation of the uncyclized thiosemicarbazide itself. The microwave method offers superior yield and purity compared to conventional thermal cyclization, making this compound a strategic choice for medicinal chemistry groups building triazole-focused compound libraries.

Synthetic Intermediate for Hydrazinecarbothioamide-Carbonyl Condensation Products in Anticancer SAR Studies

For structure-activity relationship campaigns targeting ribonucleotide reductase (RR) or related anticancer mechanisms, 2-(2-phenylacetyl)hydrazinecarbothioamide provides the uncondensed parent scaffold that can be systematically condensed with diverse carbonyl compounds (e.g., aromatic aldehydes, pyridine carboxaldehydes) to generate condensed derivatives with enhanced target binding affinity [2]. The class-level computational evidence indicates that such condensation reactions substantially lower binding energy to RR compared to the free hydrazinecarbothioamide baseline. Procurement of the parent compound enables medicinal chemists to explore the full SAR landscape around the condensation vector—a flexibility not afforded by pre-condensed commercial analogs—and is particularly valuable for hit-to-lead optimization programs.

Straightforward Building Block for Laboratories with Limited Synthetic Infrastructure

Given its one-step synthetic accessibility from commercially available thiosemicarbazide and phenylacetyl chloride , this compound is ideally suited for laboratories that require the phenylacetyl-thiosemicarbazide scaffold but lack the capacity for multi-step synthesis of more complex N-aryl-substituted hydrazinecarbothioamides. Procurement of the pre-synthesized compound eliminates the need for in-house handling of phenylacetyl chloride and the associated purification steps, making it a practical choice for biology-focused groups conducting preliminary screening or for teaching laboratories demonstrating thiosemicarbazide chemistry.

Precursor for Antimicrobial and Antioxidant Agent Development via 1,2,4-Triazole Derivatization

The conversion of 1-phenyl-4-(2-phenylacetyl)-thiosemicarbazide into a series of 1,2,4-triazole derivatives with demonstrated antimicrobial and antioxidant activities [1] establishes a precedent for employing 2-(2-phenylacetyl)hydrazinecarbothioamide as a precursor in analogous derivatization campaigns. While the unsubstituted compound may exhibit different biological profiles than its N-phenyl derivative, the established synthetic tractability of the phenylacetyl-thiosemicarbazide core toward triazole formation supports its procurement for hit-finding efforts in infectious disease or oxidative stress-related therapeutic areas. This application is particularly relevant for academic medicinal chemistry groups seeking to populate screening decks with structurally diverse heterocycles.

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